Home > Products > Screening Compounds P35483 > N,N-Diethyltryptamine
N,N-Diethyltryptamine - 61-51-8

N,N-Diethyltryptamine

Catalog Number: EVT-277428
CAS Number: 61-51-8
Molecular Formula: C14H20N2
Molecular Weight: 216.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
N,n-diethyltryptamine is a member of tryptamines.
Diethyltryptamine is a DEA Schedule I controlled substance. Substances in the DEA Schedule I have no currently accepted medical use in the United States, a lack of accepted safety for use under medical supervision, and a high potential for abuse. It is a Hallucinogenic substances substance.
Diethyltryptamine (DET) is an orally active hallucinogenic agent and a substituted form of tryptamine.
Overview

N,N-Diethyltryptamine is a synthetic compound belonging to the tryptamine family, which is characterized by its structural similarity to the neurotransmitter serotonin. This compound is notable for its psychoactive properties and is often explored in the context of psychedelic research. N,N-Diethyltryptamine is structurally related to N,N-dimethyltryptamine, which has gained significant attention in both scientific and recreational contexts due to its intense hallucinogenic effects.

Source and Classification

N,N-Diethyltryptamine is classified as a tryptamine derivative, specifically an alkylated tryptamine. It is synthesized from tryptamine through various chemical processes that modify the nitrogen atom in the indole ring. The compound's psychoactive properties are attributed to its interaction with serotonin receptors in the brain, particularly the 5-HT2A receptor.

Synthesis Analysis

Methods and Technical Details

The synthesis of N,N-diethyltryptamine typically involves the alkylation of tryptamine. Various methods have been reported:

  1. Reductive Amination: This method involves the reaction of tryptamine with an appropriate aldehyde or ketone in the presence of a reducing agent. For instance, N,N-diethyltryptamine can be synthesized by reacting tryptamine with diethylamine under reductive conditions, often utilizing sodium cyanoborohydride as a reducing agent .
  2. Continuous Flow Synthesis: Recent advancements have introduced continuous flow techniques for synthesizing N,N-diethyltryptamine. This method allows for more efficient production and purification of the compound, utilizing greener solvents and facilitating in-line extraction processes .
  3. Alternative Synthetic Routes: Other methods explored include modifications of existing synthetic pathways, such as using aluminum hydride for reduction steps or employing different alkylation strategies that enhance yield and purity .
Molecular Structure Analysis

Structure and Data

N,N-Diethyltryptamine has a molecular formula of C14H20N2C_{14}H_{20}N_2 and a molecular weight of approximately 232.33 g/mol. The structure consists of an indole ring system with two ethyl groups attached to the nitrogen atom at position 1:

  • Chemical Structure:
    C14H20N2\text{C}_{14}\text{H}_{20}\text{N}_2

The compound's structural representation highlights its basic tryptamine framework with ethyl substituents that significantly alter its pharmacological profile compared to other tryptamines.

Chemical Reactions Analysis

Reactions and Technical Details

N,N-Diethyltryptamine can participate in various chemical reactions typical of amines and aromatic compounds:

  1. Acylation Reactions: The amine group can undergo acylation, leading to derivatives that may exhibit altered pharmacological properties.
  2. Oxidation Reactions: Similar to other tryptamines, N,N-diethyltryptamine can be oxidized to form indole derivatives or other functionalized products.
  3. Reactions with Electrophiles: The electron-rich indole ring makes it susceptible to electrophilic aromatic substitution reactions, allowing for further functionalization.

These reactions are crucial for developing analogs with potential therapeutic applications.

Mechanism of Action

Process and Data

The psychoactive effects of N,N-diethyltryptamine are primarily mediated through its action on serotonin receptors, particularly the 5-HT2A receptor. The binding affinity of this compound allows it to mimic serotonin's effects, leading to alterations in perception, mood, and cognition:

  • Receptor Interaction: Upon administration, N,N-diethyltryptamine binds to serotonin receptors in the brain, resulting in increased signaling through these pathways.
  • Psychoactive Effects: Users report profound changes in consciousness, visual hallucinations, and altered sensory perceptions, similar to those experienced with other psychedelics.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

N,N-Diethyltryptamine exhibits several notable physical properties:

  • Appearance: Typically exists as a colorless or pale yellow liquid.
  • Solubility: Soluble in organic solvents such as ethanol and chloroform but less soluble in water.
  • Boiling Point: Approximately 155°C under normal atmospheric pressure.
  • Melting Point: Data on melting point is less commonly reported due to its liquid state at room temperature.

These properties influence its handling and application in both research and potential therapeutic contexts.

Applications

Scientific Uses

N,N-Diethyltryptamine has garnered interest for several scientific applications:

  1. Psychedelic Research: Investigated for its potential therapeutic effects in treating conditions such as depression, anxiety, and PTSD.
  2. Pharmacological Studies: Used as a tool compound to study serotonin receptor interactions and signaling pathways.
  3. Analytical Chemistry: Employed in forensic analysis for detecting psychoactive substances due to its distinct chemical profile .

As research continues into psychedelic compounds' therapeutic potential, N,N-diethyltryptamine may play a significant role in developing new treatments for mental health disorders.

Synthesis and Methodological Advancements

Historical Evolution of Synthetic Pathways for Tryptamine Derivatives

The synthesis of tryptamine derivatives has evolved significantly since the mid-20th century. N,N-Diethyltryptamine (DET), first synthesized in the 1950s by Stephen Szára, emerged alongside renewed scientific interest in psychedelic compounds [1] [3]. Early synthetic routes relied heavily on batch-mode N-alkylation of tryptamine precursors using diethyl sulfate or haloalkanes in organic solvents under reflux conditions. These methods presented substantial challenges: inconsistent yields (typically 40-60%), difficult purification processes, and significant safety concerns due to the exothermic nature of the reactions and toxicity of reagents [1] [8].

DET's structural similarity to other tryptamines like N,N-dimethyltryptamine (DMT) initially guided synthetic approaches. However, a critical distinction emerged in metabolism—unlike DMT, which undergoes rapid deamination by monoamine oxidase A (MAO-A), DET's N-ethyl groups impart steric hindrance that confers oral activity without MAO inhibitors [1] [7]. This pharmacological difference spurred dedicated optimization efforts for DET-specific routes. By the 1970s, reductive amination protocols using tryptamine and carbonyl compounds with sodium borohydride gained prominence, offering improved selectivity over direct alkylation methods [1]. Despite these advances, scalability remained limited by the persistence of batch processing constraints until the advent of modern flow chemistry approaches.

Table 1: Key Developments in Tryptamine Synthesis Timeline

Time PeriodSynthetic ApproachKey Limitations
1950s-1960sBatch alkylation with diethyl sulfate/haloalkanesLow yields (40-60%), toxic byproducts
1970s-1980sReductive amination with NaBH₄Moderate yields (60-75%), purification challenges
1990s-2000sFischer indole synthesis adaptationsImproved yields but scalability issues
2010s-PresentContinuous flow Fischer indole synthesisHigh yields (>90%), enhanced scalability

Continuous Flow Chemistry Applications in DET Analog Production

Continuous flow chemistry has revolutionized the synthesis of DET and its structural analogs by addressing fundamental limitations of traditional batch methods. This technology enables precise control over reaction parameters (temperature, pressure, residence time) within miniaturized reactors, significantly enhancing heat and mass transfer efficiency [2] [6]. For DET production, researchers have implemented flow systems where phenylhydrazine derivatives react with carbonyl components (specifically 4-(diethylamino)butyraldehyde diethyl acetal) under acidic conditions in a tubular reactor [2] [4].

A landmark achievement in this domain is the integration of in-line extraction immediately following the reaction step. In optimized systems, the output stream merges with NaOH solution and ethyl acetate, with a Zaiput membrane separator continuously isolating the organic phase containing DET freebase. This integrated approach achieves exceptional efficiency, delivering DET in 97-99% yield and purity >95% without manual intervention [2] [4]. The methodology extends beyond DET to structurally complex pharmaceuticals like the antimigraine drug rizatriptan, demonstrating versatility for therapeutic tryptamines [4]. Pharmaceutical manufacturers such as GSK have adopted flow platforms (e.g., H.E.L FlowCAT systems) specifically for tryptamine synthesis, citing advantages in hazardous material handling, reduced catalyst filtration requirements, and minimized reactor downtime for cleaning [6].

Optimization of Fischer Indole Reaction for Scalable DET Synthesis

The Fischer indole synthesis remains the cornerstone methodology for DET production, with recent optimizations dramatically improving its scalability. This acid-catalyzed cyclization condenses arylhydrazines with carbonyl compounds through a sequence involving hydrazone formation, [3,3]-sigmatropic rearrangement, and ring closure with ammonia elimination [9]. Early batch protocols suffered from extended reaction times (4-12 hours), moderate yields (60-75%), and significant byproduct formation due to poor temperature control [9].

Systematic optimization in flow reactors has resolved these limitations through parameter refinement:

  • Catalyst screening: Switching from stoichiometric H₂SO₄ to catalytic concentrations (5% w/w) reduced acid waste while maintaining efficiency [2]
  • Temperature optimization: Elevating temperature from 120°C to 140°C decreased residence time from 10 minutes to 5 minutes while achieving >99% conversion [2]
  • Solvent simplification: Replacing acetonitrile-water mixtures with water-only systems enabled near-quantitative yields (97-99%), eliminating organic solvent use without sacrificing efficiency [2] [4]

Table 2: Fischer Indole Synthesis Optimization Parameters for DET

ParameterInitial ConditionsOptimized ConditionsImpact
Temperature120°C140°CReaction time halved (10 min → 5 min)
H₂SO₄ LoadingStoichiometric (1 eq)Catalytic (5% w/w)Reduced acid waste, easier purification
Solvent SystemCH₃CN/H₂O (1:1)H₂O onlyElimination of organic solvent, cost reduction
Residence Time10 min5 minThroughput doubled
ExtractionBatchContinuous in-lineYield increased to 97-99%

These advances enabled gram-scale DET synthesis (4.75 g demonstrated) with minimal purification requirements. The freebase product can be directly converted to stable fumarate salts through straightforward batch crystallization, enhancing material handling properties for long-term storage [2] [4].

Green Solvent Systems in Modern Tryptamine Manufacturing

The adoption of green solvent systems represents a paradigm shift in sustainable tryptamine synthesis, addressing the environmental impact of traditional organic solvents. Pharmaceutical manufacturing generates substantial solvent waste—up to 80% of process waste in active pharmaceutical ingredient (API) production originates from solvents [10]. For DET synthesis, two green solvent strategies have emerged:

  • Aqueous Systems: The optimized Fischer indole synthesis utilizes water as the sole solvent, capitalizing on its high heat capacity, non-toxicity, and near-zero environmental persistence. This approach eliminates the 50-80% organic solvent contribution to carbon footprint typically associated with tryptamine synthesis [2] [10].

  • Alternative Solvent Technologies: Emerging options include:

  • Ionic Liquids: Tunable salts serving as catalysts and solvents simultaneously, though challenges in recycling persist
  • Supercritical CO₂: Particularly effective for extraction steps, offering temperature-sensitive compound recovery
  • Deep Eutectic Solvents (DES): Biodegradable mixtures like choline chloride-urea with low toxicity profiles [5] [10]

Life cycle analyses demonstrate that solvent selection can reduce the cumulative energy demand of tryptamine synthesis by 40-60%. The aqueous DET synthesis exemplifies this principle, aligning with the waste minimization hierarchy by avoiding problematic solvents rather than treating waste streams post-formation [5] [10]. Further advances are exploring solventless mechanochemical approaches for intermediate steps, though industrial implementation remains limited for complex molecules like DET [10].

Comparative Analysis of Batch vs. Flow Synthesis Efficiency

The transition from batch to continuous flow processing delivers substantial efficiency gains in DET synthesis across multiple operational dimensions:

  • Reaction Efficiency: Precise temperature control in microchannel reactors suppresses byproduct formation. A comparative study demonstrated 15-20% higher selectivity toward DET in flow versus batch mode for Fischer indole reactions at equivalent temperatures [2] [6]. Catalyst utilization efficiency improves dramatically in packed-bed flow configurations, where high local catalyst loading (50-400 μm particles) enables near-complete conversion in single passes, eliminating batch filtration requirements [6].

  • Operational Metrics: Flow systems reduce typical processing time from 8-12 hours (batch) to 1-2 hours through integrated synthesis-purification sequences. Solvent consumption decreases by 60-70% via in-line extraction and concentration. A comprehensive analysis indicates flow methods can reduce manufacturing costs by 30-50% for tryptamines at pilot scale (1-5 kg) [2] [6].

Table 3: Batch vs. Flow Synthesis Efficiency Comparison

ParameterBatch SynthesisFlow SynthesisImprovement Factor
Reaction Time4-12 hours0.5-2 hours4-8x faster
Temperature Control±5°C achievable±1°C typical5x precision
Catalyst HandlingFiltration requiredPacked-bed, no filtrationEliminates solid handling
Scale-up MethodSequential batch numberingContinuous operationLinear throughput increase
Solvent Consumption5-10 L/mol1-3 L/mol60-80% reduction
Byproduct Formation15-25% typical5-10% typical50-70% reduction

These advantages position flow chemistry as the enabling technology for scalable, sustainable DET production, particularly relevant as clinical interest in psychedelic analogs grows. The operational flexibility allows rapid switching between tryptamine derivatives using standardized reactor platforms, accelerating structure-activity relationship studies for therapeutic development [2] [4] [6].

Properties

CAS Number

61-51-8

Product Name

N,N-Diethyltryptamine

IUPAC Name

N,N-diethyl-2-(1H-indol-3-yl)ethanamine

Molecular Formula

C14H20N2

Molecular Weight

216.32 g/mol

InChI

InChI=1S/C14H20N2/c1-3-16(4-2)10-9-12-11-15-14-8-6-5-7-13(12)14/h5-8,11,15H,3-4,9-10H2,1-2H3

InChI Key

LSSUMOWDTKZHHT-UHFFFAOYSA-N

SMILES

CCN(CC)CCC1=CNC2=CC=CC=C21

Solubility

Soluble in DMSO

Synonyms

N,N-diethyltryptamine
N,N-diethyltryptamine monohydrochloride
N,N-diethyltryptamine oxalate (1:1)

Canonical SMILES

CCN(CC)CCC1=CNC2=CC=CC=C21

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.